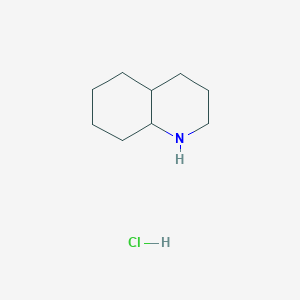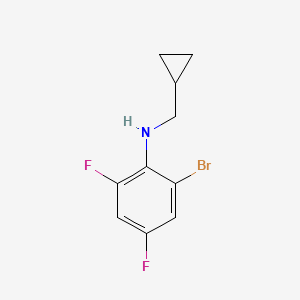
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+: is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a dihydropyridine ring with a triazole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+ typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyridine Ring: This step involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate to form the dihydropyridine ring.
Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the dihydropyridine intermediate.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and an appropriate nitrile to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+ involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, while the triazole ring can inhibit various enzymes. These interactions lead to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group.
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group.
Uniqueness
- The presence of the methylene group in 5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+ provides unique reactivity and biological activity compared to its analogs.
- The combination of the dihydropyridine and triazole rings offers a unique pharmacophore that can interact with multiple biological targets.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-ethyl-2-methylidene-3-(4-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C11H14N4/c1-4-15-7-5-6-10(9(15)2)11-13-12-8-14(11)3/h5-8H,2,4H2,1,3H3 |
InChI Key |
OIEZHZWUIQRULX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C(C1=C)C2=NN=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine hydrochloride](/img/structure/B13254326.png)


![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254333.png)
![6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13254348.png)
![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)
![2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254353.png)
amine](/img/structure/B13254361.png)
![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)

